2-Iodo-4-methylaniline

Description

Molecular Architecture and Crystallographic Analysis

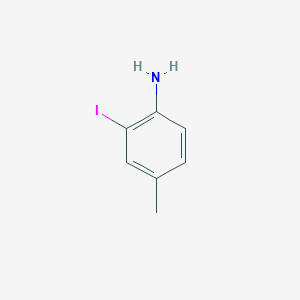

The molecular architecture of this compound features a benzene ring substituted with an amino group at position 1, an iodine atom at position 2, and a methyl group at position 4. The systematic name follows the International Union of Pure and Applied Chemistry nomenclature as 2-iodo-4-methylbenzenamine, reflecting the precise positioning of substituents relative to the primary amino functionality. The canonical Simplified Molecular Input Line Entry System representation is expressed as CC1=CC(=C(C=C1)N)I, which clearly delineates the connectivity pattern within the aromatic system.

Crystallographic investigations have revealed detailed structural parameters for this compound. The crystal structure adopts an orthorhombic space group P2₁2₁2₁, with unit cell dimensions of a = 5.5910(11) Å, b = 8.9410(18) Å, and c = 15.674(3) Å. The unit cell volume measures 783.5(3) ų with Z = 4, indicating four molecules per unit cell. The crystallographic density has been determined as 1.976 Mg m⁻³, which correlates well with the estimated density values reported in chemical databases.

The molecular geometry exhibits characteristic features of substituted anilines, with the iodine substituent introducing significant steric and electronic effects. The International Chemical Identifier key AJTUKWIQLKKRHE-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular arrangement. The presence of the heavy iodine atom at the ortho position relative to the amino group creates distinct electronic distribution patterns that influence both chemical reactivity and physical properties.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Space Group | P2₁2₁2₁ | - |

| Unit Cell a | 5.5910(11) | Å |

| Unit Cell b | 8.9410(18) | Å |

| Unit Cell c | 15.674(3) | Å |

| Unit Cell Volume | 783.5(3) | ų |

| Z Value | 4 | - |

| Crystallographic Density | 1.976 | Mg m⁻³ |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that confirm the substitution arrangement. The aromatic proton region displays distinct multipicity patterns reflecting the electronic environment created by the iodine and methyl substituents. The methyl group substituent generates a characteristic singlet in the aliphatic region, while the amino group protons appear as a broad signal due to rapid exchange processes.

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework. The aromatic carbons exhibit chemical shifts characteristic of electron-rich and electron-deficient positions within the benzene ring. The carbon bearing the iodine substituent typically appears at significantly downfield positions due to the heavy atom effect, while the methyl carbon appears in the characteristic aliphatic region around 19-20 parts per million.

Infrared spectroscopy reveals diagnostic absorption bands that confirm functional group presence and molecular structure. The amino group stretches appear in the characteristic region around 3300-3500 wavenumbers, while aromatic carbon-hydrogen stretches manifest around 3000-3100 wavenumbers. The carbon-iodine bond typically exhibits absorption features in the fingerprint region below 1000 wavenumbers. Aromatic carbon-carbon stretching vibrations contribute to the complex absorption pattern between 1400-1600 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of iodinated anilines. The molecular ion peak appears at mass-to-charge ratio 233, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of iodine (mass 127) and formation of methylaniline-derived fragments. The base peak often corresponds to tropylium-type ions formed through ring rearrangement processes.

| Spectroscopic Technique | Key Observations | Chemical Shift/Wavenumber |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.4-7.5 parts per million |

| ¹H Nuclear Magnetic Resonance | Methyl group | 2.2-2.3 parts per million |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 80-150 parts per million |

| ¹³C Nuclear Magnetic Resonance | Methyl carbon | 19-20 parts per million |

| Infrared | Amino stretches | 3300-3500 wavenumbers |

| Infrared | Aromatic carbon-hydrogen | 3000-3100 wavenumbers |

| Mass Spectrometry | Molecular ion | 233 mass-to-charge ratio |

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect the influence of both the iodine substituent and the methyl group on the molecular behavior. The melting point has been consistently reported in the range of 34-37°C, indicating a relatively low-melting crystalline solid at ambient conditions. This melting point range suggests moderate intermolecular forces, primarily van der Waals interactions and potential hydrogen bonding involving the amino group.

The boiling point estimations place this compound around 268-273°C under standard atmospheric pressure. This elevated boiling point reflects the significant molecular weight contribution from the iodine atom and the stabilizing effect of aromatic conjugation. The substantial difference between melting and boiling points indicates a broad liquid range, which is advantageous for many synthetic applications.

Density measurements and estimations consistently place the compound around 1.7-1.8 grams per cubic centimeter. This relatively high density primarily results from the heavy iodine substituent, which significantly increases the molecular mass without proportionally increasing the molecular volume. The flash point has been determined to exceed 110°C, classifying this compound as having relatively low volatility under normal handling conditions.

Computational thermodynamic analysis using group contribution methods provides additional insights into the energetic properties. The standard enthalpy of formation in the gas phase has been estimated at 136.44 kilojoules per mole using Joback methodology. The standard enthalpy of fusion is calculated as 16.75 kilojoules per mole, consistent with the observed melting point behavior. The enthalpy of vaporization is estimated at 54.79 kilojoules per mole, reflecting the energy required for phase transition from liquid to vapor.

| Thermodynamic Property | Value | Unit | Reference Method |

|---|---|---|---|

| Melting Point | 34-37 | °C | Experimental |

| Boiling Point | 268-273 | °C | Experimental/Estimated |

| Density | 1.7-1.8 | g/cm³ | Experimental/Estimated |

| Flash Point | >110 | °C | Experimental |

| Standard Enthalpy of Formation (gas) | 136.44 | kJ/mol | Joback Calculation |

| Standard Enthalpy of Fusion | 16.75 | kJ/mol | Joback Calculation |

| Standard Enthalpy of Vaporization | 54.79 | kJ/mol | Joback Calculation |

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound reflect the compound's amphiphilic nature, possessing both hydrophilic amino functionality and lipophilic aromatic-halogen components. The octanol-water partition coefficient serves as a fundamental descriptor of lipophilicity, with reported values indicating significant preference for organic phases. The logarithmic partition coefficient has been determined as 2.182 using Crippen methodology and 3.08 through alternative computational approaches.

Water solubility predictions indicate limited aqueous solubility, with logarithmic water solubility values around -2.73, corresponding to approximately 0.002 molar concentration under standard conditions. This low water solubility primarily results from the hydrophobic iodine substituent and the aromatic ring system, which overcome the hydrophilic contribution of the amino group. The predicted aqueous acid dissociation constant value of 2.97 indicates that the compound exists predominantly in protonated form under physiological conditions.

McGowan volume calculations provide insights into molecular size and shape parameters relevant to transport properties. The calculated McGowan volume of 121.530 milliliters per mole reflects the three-dimensional space occupied by the molecule. This parameter correlates with diffusion coefficients and membrane permeability characteristics, important for understanding the compound's behavior in biological and environmental systems.

The partition coefficient data suggests favorable distribution into lipid membranes and organic solvents, making this compound suitable for applications requiring penetration of hydrophobic barriers. The relatively high lipophilicity, combined with the presence of hydrogen bonding capability through the amino group, creates an optimal balance for many pharmaceutical and synthetic applications.

| Solubility Parameter | Value | Unit | Calculation Method |

|---|---|---|---|

| Log Partition Coefficient (octanol/water) | 2.182 | - | Crippen Method |

| Log Partition Coefficient (octanol/water) | 3.08 | - | Alternative Method |

| Log Water Solubility | -2.73 | - | Crippen Method |

| Predicted Acid Dissociation Constant | 2.97±0.10 | - | Computational |

| McGowan Volume | 121.530 | mL/mol | McGowan Method |

| Estimated Aqueous Solubility | ~0.002 | M | Derived from Log Solubility |

Propriétés

IUPAC Name |

2-iodo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTUKWIQLKKRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377244 | |

| Record name | 2-iodo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29289-13-2 | |

| Record name | 2-Iodo-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29289-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Iodination of 4-Methylaniline

The most common synthetic route involves the electrophilic aromatic substitution of 4-methylaniline with iodine sources. Key approaches include:

Iodine Monochloride (ICl) Method:

4-Methylaniline is treated with iodine monochloride, which acts as an electrophilic iodinating agent, selectively introducing iodine at the ortho position relative to the amino group due to its directing effects. This method is straightforward and widely used in laboratory and industrial settings.Iodine with Oxidizing Agents:

Iodine (I2) combined with oxidizing agents such as sodium nitrite (NaNO2) in acidic media can generate electrophilic iodine species in situ, facilitating iodination at the 2-position. This method often requires careful control of reaction conditions to avoid over-iodination or side reactions.

Multi-step Synthesis via Nitration and Reduction

An alternative route involves:

- Step 1: Nitration of 4-Methylaniline to form 2-nitro-4-methylaniline.

- Step 2: Reduction of the Nitro Group to an amino group, yielding 2-amino-4-methylaniline.

- Step 3: Iodination of the Amino Group using iodine and an oxidizing agent to introduce the iodine atom at the 2-position.

This multi-step approach allows for better regioselectivity and purity but is more time-consuming.

Transition-Metal-Free Decarboxylative Iodination of Anthranilic Acids

Recent research has demonstrated a practical, transition-metal-free method involving:

- Starting from 2-amino-4-bromobenzoic acid,

- Reacting with iodine (I2) and potassium iodide (KI) under oxygen atmosphere at elevated temperatures (around 180 °C) in acetonitrile solvent,

- This process involves decarboxylation and iodination simultaneously, yielding 2-iodo-4-methylaniline derivatives with good yields (~70%).

This method is advantageous due to its metal-free nature and scalability, as demonstrated by gram-scale synthesis with high efficiency.

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iodine Monochloride Iodination | ICl, 4-methylaniline, solvent (e.g., CH2Cl2) | Moderate | Direct, regioselective ortho-iodination |

| Iodine + Sodium Nitrite | I2, NaNO2, acidic medium | Moderate | Requires careful pH and temperature control |

| Nitration-Reduction-Iodination | HNO3/H2SO4 (nitration), Sn/HCl (reduction), I2 + oxidant (iodination) | Variable | Multi-step, higher purity possible |

| Decarboxylative Iodination | 2-Amino-4-bromobenzoic acid, I2, KI, O2, CH3CN, 180 °C, 4 h | ~70 | Transition-metal-free, scalable |

The decarboxylative iodination method reported by Nianxin Rong et al. (2021) uses an autoclave reactor with oxygen pressure (10 bar) and acetonitrile solvent. The reaction proceeds via radical intermediates, confirmed by radical trapping experiments. The presence of the substrate promotes oxidation of KI to iodine, facilitating iodination.

The direct iodination with iodine monochloride is favored for its simplicity but may require purification steps to remove side products.

The multi-step nitration-reduction-iodination route is classical and allows for regioselective functionalization but involves hazardous reagents and longer synthesis time.

Industrial methods optimize these reactions using continuous flow reactors and advanced purification to maximize yield and minimize impurities.

| Preparation Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Iodination with ICl | 4-Methylaniline | Iodine monochloride (ICl) | Electrophilic aromatic substitution | Simple, direct | Moderate yield, side reactions |

| Iodine + Oxidizing Agent | 4-Methylaniline | I2 + NaNO2 (acidic medium) | Electrophilic iodination | In situ iodine generation | Requires careful control |

| Nitration-Reduction-Iodination | 4-Methylaniline | HNO3/H2SO4, Sn/HCl, I2 + oxidant | Multi-step functionalization | High regioselectivity | Multi-step, time-consuming |

| Decarboxylative Iodination | 2-Amino-4-bromobenzoic acid | I2, KI, O2, CH3CN, heat | Radical decarboxylative iodination | Metal-free, scalable, good yield | Requires high temperature, autoclave |

The preparation of this compound is well-established through several synthetic routes, each with distinct advantages. Direct iodination methods using iodine monochloride or iodine with oxidants are common for laboratory-scale synthesis. The multi-step nitration-reduction-iodination route offers regioselectivity but is more complex. Recent advances in transition-metal-free decarboxylative iodination provide a scalable, efficient, and environmentally friendlier alternative. Selection of the method depends on the desired scale, purity, and available resources.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Iodo-4-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an imine or amine.

Complex Formation: It can form complexes with metal ions, which may exhibit fluorescent properties.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Nitro and Nitroso Derivatives: Formed through oxidation reactions.

Amines and Imines: Formed through reduction reactions.

Applications De Recherche Scientifique

Organic Synthesis

2-Iodo-4-methylaniline serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the following ways:

- Synthesis of Pharmaceuticals : It is employed in the creation of various pharmaceutical agents due to its ability to undergo electrophilic substitutions and nucleophilic reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

- Agrochemicals : The compound is also used in synthesizing agrochemicals, contributing to the development of pesticides and herbicides.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

- Antibacterial and Anticancer Properties : Studies have focused on its derivatives that exhibit antibacterial activity and potential anticancer effects. The compound's interactions with biological targets such as enzymes may modulate their activity, leading to therapeutic outcomes .

- Drug Interaction Studies : Investigations into its inhibition of cytochrome P450 enzymes (CYP1A2 and CYP2C9) have highlighted its significance in pharmacokinetics and drug metabolism.

Material Science

The compound's ability to form fluorescent complexes with metal ions makes it valuable in material science:

- Sensors and Imaging Agents : Its fluorescent properties are harnessed in developing sensors for detecting metal ions and imaging agents for biological applications .

Biological Studies

Research has explored the biological interactions of this compound:

- Cellular Processes : Studies have examined its effects on cellular processes, providing insights into its potential biological roles and mechanisms of action .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel antibacterial agents using this compound as a precursor. The derivatives showed promising activity against various bacterial strains, indicating potential for further development into therapeutic agents.

Case Study 2: Fluorescent Sensor Development

Research focused on developing a fluorescent sensor based on this compound for detecting heavy metal ions in environmental samples. The sensor exhibited high sensitivity and selectivity, showcasing the compound's utility in environmental monitoring.

Mécanisme D'action

The mechanism of action of 2-iodo-4-methylaniline depends on its specific application:

In Organic Synthesis: It acts as a nucleophile or electrophile in various substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Isomers and Halogen-Substituted Derivatives

Key analogs include positional isomers and halogen-substituted anilines. Their properties and applications vary significantly based on substituent positions and electronic effects.

Table 1: Comparative Data for 2-Iodo-4-methylaniline and Analogs

*MIC: Minimum Inhibitory Concentration (lower values indicate higher efficacy) .

Activité Biologique

2-Iodo-4-methylaniline (C7H8IN), an aromatic organic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and associated research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the second position and a methyl group at the fourth position of the benzene ring. This configuration enhances its reactivity, making it a versatile intermediate in organic synthesis. The compound can participate in various chemical reactions due to its reactive amine group (-NH2) and iodine substituent (-I) .

The biological activity of this compound is primarily attributed to its interactions with biological molecules. It has been studied for its potential effects on cellular processes, including:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, potentially through the modulation of enzyme activities involved in cancer progression .

- Anticonvulsant Properties : Research indicates that this compound may possess anticonvulsant effects, although further investigation is required to elucidate the underlying mechanisms .

- Interactions with Biological Targets : The compound may interact with specific enzymes or receptors, influencing their activity and leading to therapeutic effects. Its ability to form complexes with metal ions also suggests potential applications in sensor development .

Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Studies : In vitro experiments have demonstrated that this compound inhibits the proliferation of certain cancer cell lines. The exact mechanism remains under investigation, but it is believed to involve apoptosis induction and cell cycle arrest .

- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of this compound. Reports indicate that while there are some marginal effects observed in animal studies, these are not clearly adverse and may not translate to human toxicity .

- Synthesis and Application : The compound serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity patterns allow for diverse functionalization, making it valuable in medicinal chemistry .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anticonvulsant Effects

Another investigation focused on the anticonvulsant properties of this compound using animal models. The findings revealed that treatment with this compound reduced seizure frequency, indicating promise for further development as an anticonvulsant medication.

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Iodoaniline | Iodine at position 2; no methyl group | Limited biological activity |

| 4-Iodoaniline | Iodine at position 4; no methyl group | Antimicrobial properties |

| 2-Bromo-4-methylaniline | Bromine instead of iodine | Moderate cytotoxicity |

| This compound | Iodine at position 2; methyl at position 4 | Antitumor, anticonvulsant |

Q & A

Q. How do substituent effects (e.g., methyl vs. methoxy groups) alter the reactivity of iodinated anilines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.